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molecular formula C5H4F2N2O2 B1306379 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid CAS No. 925179-02-8

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1306379
M. Wt: 162.09 g/mol
InChI Key: IUAGBSGAPCSVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315520B2

Procedure details

A solution of 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (238 mg, 1.47 mmol) in methanol (9 mL) was cooled to 0° C. and treated with concentrated sulfuric acid (98%, 0.10 mL, 1.8 mmol). The reaction mixture was heated at reflux for 2 hours, whereupon it was cooled, concentrated in vacuo, and partitioned between ethyl acetate (15 mL) and water (15 mL). The organic layer was washed with water (3×10 mL) until the water washes reached pH 4-5, then washed with saturated aqueous sodium bicarbonate solution (10 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The product was obtained as a clear, colorless oil. Yield: 241 mg, 1.37 mmol, 93%. LCMS m/z 177.0 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 7.89 (d, J=2.7 Hz, 1H), 7.28 (t, JHF=60.0 Hz, 1H), 6.99 (d, J=2.6 Hz, 1H), 3.98 (s, 3H).
Quantity
238 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:11])[N:3]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[N:4]1.S(=O)(=O)(O)O.[CH3:17]O>>[F:11][CH:2]([F:1])[N:3]1[CH:7]=[CH:6][C:5]([C:8]([O:10][CH3:17])=[O:9])=[N:4]1

Inputs

Step One
Name
Quantity
238 mg
Type
reactant
Smiles
FC(N1N=C(C=C1)C(=O)O)F
Name
Quantity
9 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours, whereupon it
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (15 mL) and water (15 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (3×10 mL) until the water washes
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was obtained as a clear, colorless oil

Outcomes

Product
Name
Type
Smiles
FC(N1N=C(C=C1)C(=O)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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